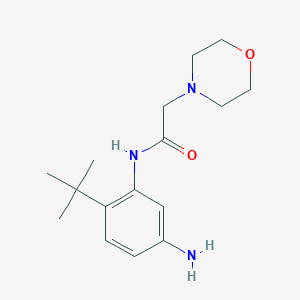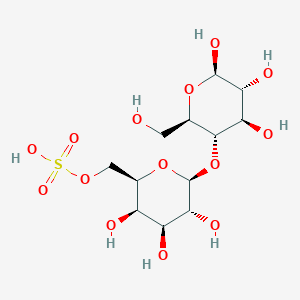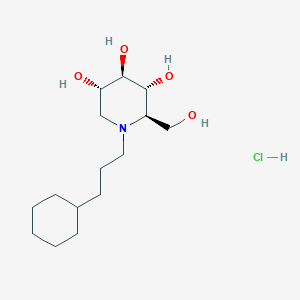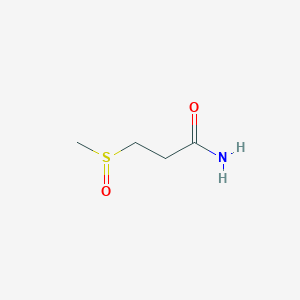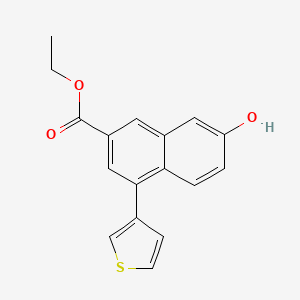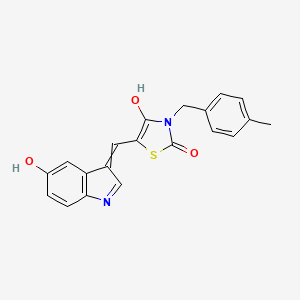
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C11H7Cl2FN2O. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, fluoro, and methoxy substituents on the pyrimidine ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing reaction times and minimizing by-products.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate, sodium hydride, or cesium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which are known for their potential bioactivity.
科学研究应用
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-(3-methoxyphenyl)pyrimidine
- 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyrimidine ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.
属性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-8-9(12)15-11(16-10(8)13)6-3-2-4-7(14)5-6/h2-5H,1H3 |
InChI 键 |
YLFNCYZOKQPDLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


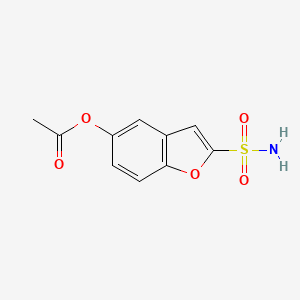
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
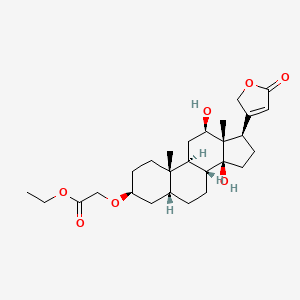
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
